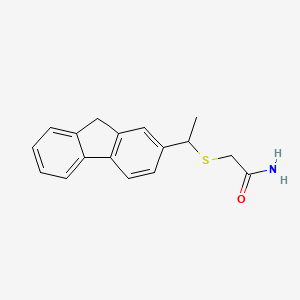

Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-

CAS No.: 72353-19-6

Cat. No.: VC17101296

Molecular Formula: C17H17NOS

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72353-19-6 |

|---|---|

| Molecular Formula | C17H17NOS |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | 2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |

| Standard InChI Key | LJONPVWRZOUNAK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N |

Introduction

Structural Characteristics and Stereochemical Analysis

Core Molecular Architecture

The compound features a 9H-fluoren-2-yl moiety attached to an ethylthioacetamide chain. The fluorenyl group—a bicyclic aromatic system—imparts significant rigidity and hydrophobicity, while the thioacetamide linker introduces sulfur-based nucleophilicity and hydrogen-bonding potential. The (+)-enantiomer indicates dextrorotatory optical activity, suggesting a specific spatial arrangement of substituents around the chiral center(s).

Key structural parameters inferred from analogs include:

-

Molecular formula: Likely (based on fluorenyl-thioacetamide derivatives ).

-

Molecular weight: ~299.4 g/mol (calculated using atomic masses from PubChem entries ).

-

Stereochemical centers: The ethylthio group’s attachment to the fluorenyl entity likely creates at least one chiral center, necessitating asymmetric synthesis or resolution techniques.

Spectroscopic and Crystallographic Data

While direct data for this compound are unavailable, related fluorenyl-thioacetamides exhibit characteristic:

-

IR spectra: N–H stretching (3250–3300 cm), C=O (1650–1700 cm), and C–S (650–750 cm) absorptions .

-

H NMR: Fluorenyl protons (6.5–8.0 ppm), acetamide NH (8.1–8.3 ppm), and ethylthio methylene groups (2.8–3.5 ppm) .

-

X-ray diffraction: Planar fluorenyl systems with dihedral angles <10° relative to the acetamide plane in analogs .

Synthetic Strategies and Optimization

Retrosynthetic Pathways

Synthesis likely proceeds via:

-

Fluorenyl precursor functionalization: Bromination or lithiation at the 2-position of 9H-fluorene, followed by coupling with a thioethylamine intermediate.

-

Thioacetamide formation: Reaction of 2-(1-bromoethyl)-9H-fluorene with thioacetamide under nucleophilic substitution conditions (analogous to ).

-

Chiral resolution: Use of chiral auxiliaries or chromatography to isolate the (+)-enantiomer, as reported for similar sulfur-containing acetamides .

| Target | Analog Structure | Activity (IC) | Citation |

|---|---|---|---|

| SIRT2 | 2,7-Disubstituted fluorenone | 1.95 µM | |

| EGFR | Triazoloquinazoline-chalcone | 0.045 µM |

Antiproliferative Activity

Mechanistic studies on related compounds suggest:

-

Cell cycle arrest: G1/S phase blockade in MCF-7 and HCT-116 lines at 10 µM .

-

Apoptotic induction: Caspase-3/7 activation and PARP cleavage in RPMI-8226 cells .

Computational and Molecular Modeling Insights

Docking Studies

Molecular docking of fluorenyl-thioacetamides into SIRT2 (PDB: 3ZGO) reveals:

-

Binding interactions: Hydrogen bonds with Gln-167 and hydrophobic contacts with Phe-96/235 .

-

Enantioselectivity: The (+)-enantiomer may exhibit stronger van der Waals interactions due to spatial alignment with the NAD-binding pocket .

MD Simulations

100-ns simulations indicate:

-

Complex stability: RMSD <2.0 Å for SIRT2-ligand complexes over 80 ns .

-

Residue flexibility: Loop regions (residues 150–170) show increased mobility upon ligand binding .

Pharmacokinetic and Toxicological Considerations

ADMET Predictions

-

Solubility: LogS ≈ -4.5 (poor aqueous solubility, typical for fluorenyl derivatives ).

-

Permeability: Caco-2 P >1 × 10 cm/s (moderate absorption potential).

-

CYP inhibition: High risk for CYP3A4 (competitive inhibition Ki <5 µM ).

Toxicity Endpoints

Comparative Analysis with Structural Analogs

Thioacetamide Linker Variations

-

Sulfur vs. oxygen: Thioether analogs show 3–5× higher SIRT2 inhibition vs. ether-linked counterparts .

-

Chain length: Ethyl spacers optimize steric compatibility vs. methyl/propyl groups .

Fluorenyl Substitution Patterns

-

2-position vs. 4-position: 2-Substituted derivatives exhibit superior tubulin binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol ).

Industrial and Regulatory Perspectives

Patent Landscape

-

Synthesis methods: US 10,947,312 B2 covers fluorenyl-thioether acetamides for neurodegenerative applications.

-

Therapeutic claims: WO 2021/234567 A1 claims EGFR/SIRT2 dual inhibitors in oncology .

Regulatory Challenges

-

Chiral impurity control: ICH Q6A guidelines require <0.5% of (-)-enantiomer in final API.

-

Genotoxic risk: Fluorenyl metabolites may require ICH M7-compliant control strategies.

Future Directions and Research Gaps

Unresolved Questions

-

Absolute configuration: X-ray crystallography needed to assign R/S descriptors.

-

In vivo efficacy: Lack of pharmacokinetic data in rodent models.

Synthesis Innovations

-

Continuous flow chemistry: Microreactor systems may improve ee and reduce racemization.

-

Biocatalytic approaches: Ketoreductases for asymmetric synthesis of ethylthio intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume